Benzyl 2-(4-hydroxyphenyl)acetate
Overview
Description
Benzyl 2-(4-hydroxyphenyl)acetate is an organic compound with the molecular formula C15H14O3. It is a benzyl ester derivative of 4-hydroxyphenylacetic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals. It is characterized by its white solid form and has a molecular weight of 242.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-(4-hydroxyphenyl)acetate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxyphenylacetic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or acid resins can be used to facilitate the esterification reaction. The use of solvents like dichloromethane or ethyl acetate is common to dissolve the reactants and control the reaction environment.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.
Reduction: Formation of benzyl 2-(4-hydroxyphenyl)ethanol.
Substitution: Formation of benzyl 2-(4-aminophenyl)acetate or benzyl 2-(4-mercaptophenyl)acetate.
Scientific Research Applications
Benzyl 2-(4-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-hydroxyphenyl)acetate involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to the hydroxyl group, which can donate electrons to neutralize free radicals. In biological systems, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s interaction with cellular receptors and enzymes can modulate signaling pathways, leading to its observed biological activities .
Comparison with Similar Compounds
- Benzyl 4-hydroxybenzoate
- Benzyl 4-hydroxyphenylpropionate
- Benzyl 4-hydroxycinnamate
Comparison: Benzyl 2-(4-hydroxyphenyl)acetate is unique due to its specific ester linkage and the position of the hydroxyl group on the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, Benzyl 4-hydroxybenzoate has a different ester linkage, which affects its reactivity and applications. Similarly, Benzyl 4-hydroxyphenylpropionate and Benzyl 4-hydroxycinnamate have variations in their carbon chain length and double bond presence, influencing their chemical behavior and uses .
Properties
IUPAC Name |
benzyl 2-(4-hydroxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14-8-6-12(7-9-14)10-15(17)18-11-13-4-2-1-3-5-13/h1-9,16H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGQFMIATSVYLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455486 | |
Record name | Benzyl 2-(4-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27727-37-3 | |
Record name | Benzyl 2-(4-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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